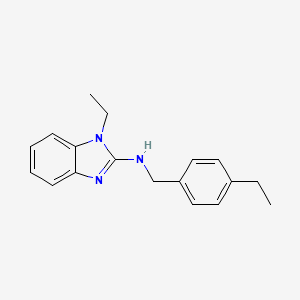
(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as diclofenac impurity E and is a known impurity found in the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. In
Wirkmechanismus
The mechanism of action of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is not well understood. However, studies have suggested that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone has anti-inflammatory and analgesic effects similar to diclofenac. It has also been reported to have a low toxicity profile and does not cause any significant adverse effects on the liver or kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone in lab experiments is its stability and purity. This compound is readily available and can be synthesized using a simple method. However, one of the limitations of using this compound is its potential impurity in diclofenac formulations, which may affect the accuracy of the results obtained from lab experiments.
Zukünftige Richtungen
Several future directions can be explored in the use of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone. One potential direction is the development of new analytical methods for the detection and quantification of diclofenac impurities in pharmaceutical formulations. Another direction is the investigation of the potential anti-inflammatory and analgesic effects of this compound in animal models. Additionally, the use of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone as a reference standard in the quality control of diclofenac formulations can be further explored to ensure the safety and efficacy of these drugs.
Synthesemethoden
The synthesis of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone involves the reaction of 3,4-dichlorobenzoyl chloride with 2-chloro-4-nitroaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and results in the formation of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone as a yellow solid.
Wissenschaftliche Forschungsanwendungen
(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone has been used in various scientific research applications. One of the significant applications of this compound is in the development of analytical methods for the detection and quantification of diclofenac impurities in pharmaceutical formulations. It has also been used as a reference standard in the quality control of diclofenac formulations.
Eigenschaften
IUPAC Name |
(2-chloro-4-nitrophenyl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO3/c14-10-4-1-7(5-12(10)16)13(18)9-3-2-8(17(19)20)6-11(9)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVFUZRHVSFNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)
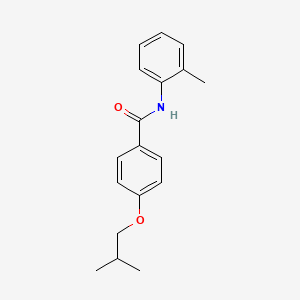
![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
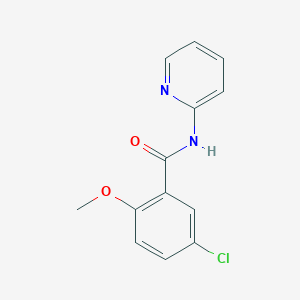
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)
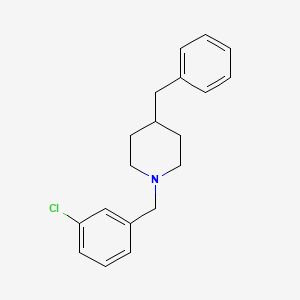

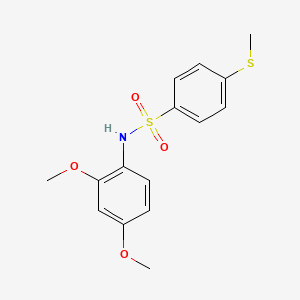

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)
